
Methyl 2-ethenylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethenylcyclopropane-1-carboxylate, also known as MECC, is a chemical compound that is widely used in scientific research for its unique properties. MECC is a cyclopropane derivative that is commonly used as a building block in the synthesis of various organic compounds.
作用机制
Methyl 2-ethenylcyclopropane-1-carboxylate is a cyclopropane derivative that can undergo various chemical reactions. It can undergo ring-opening reactions to form open-chain compounds, or it can undergo cycloaddition reactions to form cyclic compounds. Methyl 2-ethenylcyclopropane-1-carboxylate can also undergo oxidation reactions to form carboxylic acids or reduction reactions to form alcohols. The mechanism of action of Methyl 2-ethenylcyclopropane-1-carboxylate depends on the specific reaction it undergoes.
生化和生理效应
Methyl 2-ethenylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. Methyl 2-ethenylcyclopropane-1-carboxylate has also been shown to have antitumor activity, which may make it useful in the development of cancer treatments. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antibiotics.
实验室实验的优点和局限性
Methyl 2-ethenylcyclopropane-1-carboxylate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, Methyl 2-ethenylcyclopropane-1-carboxylate has some limitations for lab experiments. It is a reactive compound that can undergo various chemical reactions, which may make it difficult to control the reaction conditions. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate may have toxic effects on cells and tissues, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of Methyl 2-ethenylcyclopropane-1-carboxylate in scientific research. One direction is the development of new synthetic methods for Methyl 2-ethenylcyclopropane-1-carboxylate that are more efficient and environmentally friendly. Another direction is the exploration of the biological activities of Methyl 2-ethenylcyclopropane-1-carboxylate and its derivatives, which may lead to the development of new drugs and therapies. Finally, the use of Methyl 2-ethenylcyclopropane-1-carboxylate as a building block in the synthesis of new materials with unique properties is another promising direction for future research.
合成方法
Methyl 2-ethenylcyclopropane-1-carboxylate can be synthesized using various methods, including the Wittig reaction, the Michael addition reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The most common method for synthesizing Methyl 2-ethenylcyclopropane-1-carboxylate is the Diels-Alder reaction, which involves the reaction of ethylene and cyclopropane-1,1-dicarboxylic acid.
科学研究应用
Methyl 2-ethenylcyclopropane-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. Methyl 2-ethenylcyclopropane-1-carboxylate has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate has been used as a substrate in enzyme-catalyzed reactions for the synthesis of chiral compounds.
属性
IUPAC Name |
methyl 2-ethenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-4-6(5)7(8)9-2/h3,5-6H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKRQZZKLVNECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethenylcyclopropane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

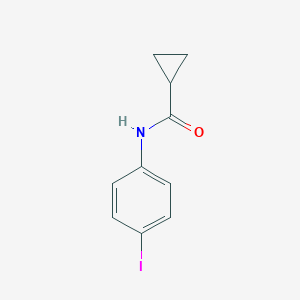
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
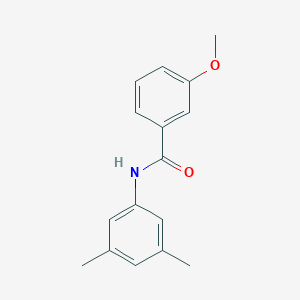
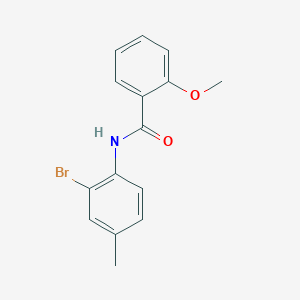
![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)
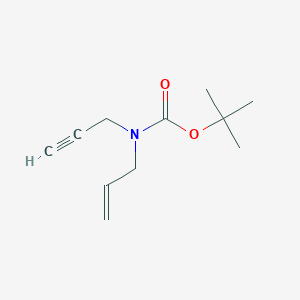
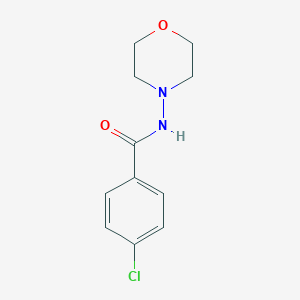
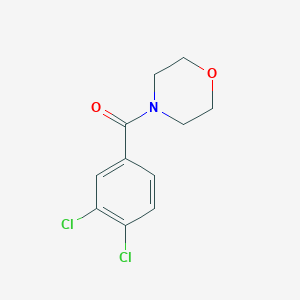
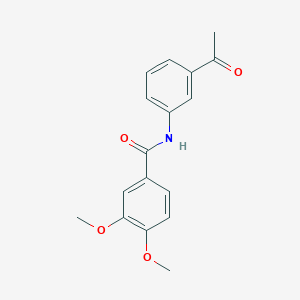
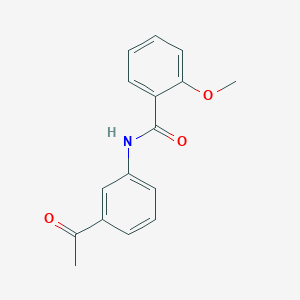
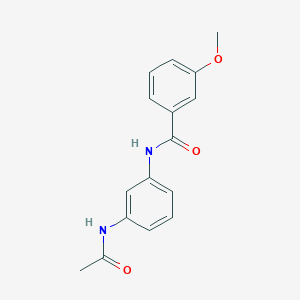
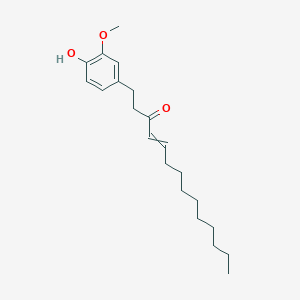
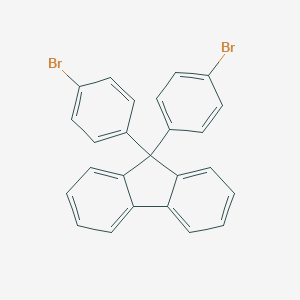
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)